4-{[4-(2-fluoroethyl)piperazin-1-yl]sulfonyl}morpholine
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Overview
Description
The compound “4-{[4-(2-fluoroethyl)piperazin-1-yl]sulfonyl}morpholine” is a complex organic molecule that contains a morpholine ring and a piperazine ring, both of which are common structures in pharmaceutical compounds . The presence of a sulfonyl group (-SO2-) and a fluoroethyl group (-CH2CH2F) could potentially give this compound unique properties, but without specific studies on this compound, it’s hard to predict its exact characteristics.
Molecular Structure Analysis
The molecular structure of this compound, based on its name, contains a morpholine ring and a piperazine ring, both of which are six-membered rings containing nitrogen atoms. The morpholine ring contains an oxygen atom, while the piperazine ring contains two nitrogen atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. For example, the presence of a sulfonyl group could potentially make this compound more polar and increase its solubility in water .Mechanism of Action
Target of Action
A structurally similar compound, 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-n-(naphthalen-2-yl)-1,3,5-triazin-2-amine (fpmint), has been reported to inhibit equilibrative nucleoside transporters (ents) . ENTs play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy .
Mode of Action
The structurally similar compound fpmint is known to inhibit ents . It is more selective to ENT2 than to ENT1 .
Biochemical Pathways
Ents, the potential targets of this compound, play a crucial role in nucleotide synthesis and the regulation of adenosine function . Therefore, it can be inferred that this compound might affect these biochemical pathways.
Result of Action
The structurally similar compound fpmint and its analogues have been shown to reduce the vmax of [3h]uridine uptake in ent1 and ent2 without affecting km . This suggests that these compounds might have a similar effect.
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-[4-(2-fluoroethyl)piperazin-1-yl]sulfonylmorpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20FN3O3S/c11-1-2-12-3-5-13(6-4-12)18(15,16)14-7-9-17-10-8-14/h1-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCFMIWUZXUDWEY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCF)S(=O)(=O)N2CCOCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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